Product packaging for Copper dilactate(Cat. No.:CAS No. 16039-52-4)

Copper dilactate

Cat. No.: B100827
CAS No.: 16039-52-4
M. Wt: 241.69 g/mol
InChI Key: DYROSKSLMAPFBZ-UHFFFAOYSA-L
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Description

Copper dilactate is a chemical complex that provides a source of bioavailable copper ions (Cu²⁺) for a wide spectrum of scientific investigations. Its research applications are primarily anchored in the fundamental roles of copper in biological systems, including its function as a cofactor for enzymes, its involvement in redox reactions, and its recently discovered capacity to induce novel forms of cell death. In the field of oncology research, this compound is of significant interest for studying copper-induced cytotoxicity and developing new cancer therapeutic strategies. Copper ions can catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative stress and programmed cell death such as apoptosis . This oxidative stress can enhance tumor immunogenicity by promoting the release of damage-associated molecular patterns (DAMPs), which are crucial for activating anti-tumor immunity . Furthermore, copper is central to the novel cell death pathway known as cuproptosis, where intracellular copper accumulation leads to the aggregation of lipoylated proteins and proteotoxic stress . This compound serves as a useful tool compound for probing these mechanisms in various cancer cell models. Beyond direct anti-tumor activity, this compound is relevant for studying the modulation of tumor metabolism. The lactate moiety may intersect with research on the tumor microenvironment, particularly lactate metabolism, which is a key factor in tumor progression and immune suppression . Studies have shown that copper ions can influence lactic acid production in microbial fermentation systems , suggesting potential research applications in modulating metabolic pathways within biological contexts. In microbiological and bioprocess research, copper ions have been demonstrated to accelerate lactic acid production from the co-fermentation of organic wastes, primarily by enriching lactic acid bacteria such as Lactobacillus and strengthening key metabolic pathways like glycolysis . This makes this compound a compound of interest for research aimed at optimizing fermentation processes for the production of lactic acid, a valuable platform chemical . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10CuO6 B100827 Copper dilactate CAS No. 16039-52-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;2-hydroxypropanoate
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InChI

InChI=1S/2C3H6O3.Cu/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
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InChI Key

DYROSKSLMAPFBZ-UHFFFAOYSA-L
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Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Cu+2]
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Molecular Formula

C6H10CuO6
Record name COPPER LACTATE
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DSSTOX Substance ID

DTXSID40894965
Record name Copper lactate
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Molecular Weight

241.69 g/mol
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Physical Description

Greenish-blue crystals or granular powder., Greenish-blue solid; [HSDB]
Record name COPPER LACTATE
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Record name Cupric lactate
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Solubility

GREEN TO BLUE CRYSTALS. READILY SOL IN WATER; PRACTICALLY INSOL IN ALCOHOL /DIHYDRATE/, DARK BLUE, MONOCLINIC; SOL IN AMMONIUM HYDROXIDE /DIHYDRATE/, Soluble in water and ammonium hydroxide
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Color/Form

Greenish-blue crystals or granular powder

CAS No.

16039-52-4, 814-81-3
Record name COPPER LACTATE
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Synthetic Methodologies and Preparative Routes for Copper Ii Dilactate Complexes

Approaches to Solution-Phase Formation of Copper(II)-Lactate Complexes

The most direct method for preparing copper(II)-lactate complexes involves the reaction of a soluble copper(II) salt with lactic acid in an aqueous solution. The nature and stability of the resulting complexes are highly dependent on the solution's pH, the concentration of reactants, and the aging time of the solution.

Commonly, a solution is prepared by mixing a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a significant excess of lactic acid. quora.com The pH is then adjusted, typically to alkaline conditions, by adding a strong base like potassium hydroxide (B78521) (KOH). quora.comresearchgate.net The lactate (B86563) ion (L⁻, where L = CH₃CH(OH)COO⁻) acts as a complexing agent, preventing the precipitation of copper hydroxide (Cu(OH)₂) at high pH. acs.org

Research has shown that in these alkaline solutions, various complex species can form. The specific stoichiometry and structure of the dominant complex are a function of pH. researchgate.net Through techniques like UV-vis absorption spectroscopy and mass spectrometry, two primary complexes have been identified in highly concentrated alkaline solutions: [Cu(H₋₁L)L]⁻ and [Cu(H₋₁L)₂]²⁻. thoughtco.comrsc.org In these structures, H₋₁L²⁻ represents a lactate ion that has been deprotonated at its α-hydroxyl group (CH₃CH(O⁻)COO⁻), a phenomenon stabilized by the high concentration and coordination to the copper(II) ion. rsc.org The equilibrium between these species is pH-dependent, with [Cu(H₋₁L)L]⁻ being prevalent at a lower alkaline pH and [Cu(H₋₁L)₂]²⁻ dominating at higher pH values. thoughtco.com

An important finding in the preparation of these solutions is the time required to reach thermodynamic equilibrium. Studies indicate that the complexation process is not instantaneous and may require at least 24 hours of aging to achieve a stable, reproducible solution. researchgate.netsciencemadness.orgrsc.org Before this equilibrium is reached, other metastable complexes may be present, which can affect the outcomes of subsequent applications like electrodeposition. sciencemadness.orgrsc.org

Oxidative Synthesis Pathways Involving Copper and Lactic Acid

Synthesizing copper(II) lactate can also be achieved by starting with copper metal and oxidizing it in the presence of lactic acid. Copper metal itself does not readily react with non-oxidizing acids like lactic acid because its electrode potential is higher than that of hydrogen. quora.com Therefore, the reaction requires the presence of an oxidizing agent to convert metallic copper (Cu⁰) to the copper(II) ion (Cu²⁺), which can then react with lactate.

One demonstrated pathway involves the use of a chemical oxidizing agent. For instance, a mixture of lactic acid and sodium hypochlorite (B82951) (NaOCl) can oxidize copper wire, leading to the formation of blue copper(II) residues on the metal's surface. sciencemadness.org A similar and well-documented method for other copper carboxylates, such as copper acetate (B1210297), uses hydrogen peroxide (H₂O₂) as the oxidant in an acidic solution. thoughtco.comyoutube.com This approach involves heating a mixture of the acid (e.g., acetic acid) and hydrogen peroxide, followed by the addition of copper metal. thoughtco.com The peroxide facilitates the oxidation of copper, allowing it to dissolve and form the corresponding copper(II) salt.

Another powerful oxidative method is electrochemical synthesis. In this technique, a direct current is passed through a cell containing a copper anode and an inert cathode, with an electrolyte solution containing lactic acid. analis.com.my At the anode, copper metal is oxidized, releasing Cu²⁺ ions into the solution. These ions then react with the lactate anions present in the electrolyte to form the copper(II) lactate complex. This method offers excellent control over the reaction rate through current density and the product selectivity via the applied potential. analis.com.my

Derivatization and Stabilization of Copper Nanoparticles via Lactate Interaction

Copper nanoparticles are highly susceptible to spontaneous oxidation, which can diminish their desirable properties like high electrical conductivity. Lactic acid has been identified as an effective agent for both stabilizing copper nanoparticles and mitigating this oxidation.

The stabilization mechanism involves the reaction of lactic acid with the layer of copper oxides that naturally forms on the surface of the nanoparticles. researchgate.netrsc.org It has been experimentally shown that lactic acid reacts with these surface oxides to form a layer of copper lactate. rsc.orgresearchgate.net This surface derivatization serves two primary functions. First, the lactate-based shell acts as a capping agent, providing better dispersion stability for the nanoparticles in solution. researchgate.netrsc.org Second, it provides antioxidative characteristics. The copper lactate layer formed on the surface can be subsequently reduced back to metallic copper during processes like annealing in an inert atmosphere, resulting in a conductive copper film with improved resistance to oxidation. rsc.orgresearchgate.net This makes lactic acid a valuable component in the formulation of conductive inks based on copper nanoparticles.

Table of Compounds

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Copper Ii Dilactate Complexes

X-ray Absorption Spectroscopy (XAS) for Elucidating Local Coordination Environmentresearchgate.netsemanticscholar.orgacs.org

X-ray Absorption Spectroscopy (XAS) has proven to be an indispensable tool for probing the local atomic and electronic structure of copper(II) lactate (B86563) complexes in solution. acs.orgacs.org This technique provides critical insights into the coordination environment of the central copper atom.

Extended X-ray Absorption Fine Structure (EXAFS) Analysis for Atomic Distancesresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) analysis has been instrumental in determining the interatomic distances within copper(II) lactate complexes. Studies have revealed a distorted octahedral or square-pyramidal geometry for the hydrated copper(II) ion, which is significantly influenced by the lactate ligands. acs.orgresearchgate.netslu.se

In one key study, EXAFS data fitting for a copper(II) lactate complex in an alkaline solution indicated a model with four equatorial Cu-O bond distances at approximately 1.96 Å and two distinct axial Cu-O distances around 2.15 Å and 2.32 Å. acs.org Another investigation using EXAFS on similar systems found that a model with four lactate ions surrounding the copper(II) cation provided a good fit to the experimental data. researchgate.net This resulted in an arrangement with four oxygen atoms at a short distance of about 1.87 Å from the copper atom, and another four oxygen atoms at a much larger distance of approximately 3.1-3.2 Å. researchgate.netnih.gov These findings suggest that the lactate anions act as monodentate ligands. researchgate.netnih.gov

Below is a table summarizing the key atomic distances determined from EXAFS analysis of copper(II) complexes.

Interaction Distance (Å) Coordination Environment Reference
Cu-O (equatorial)1.956(3)Hydrated Cu(II) ion acs.org
Cu-O (axial 1)2.14(2)Hydrated Cu(II) ion acs.org
Cu-O (axial 2)2.32(2)Hydrated Cu(II) ion acs.org
Cu-O (short)~1.87Cu(II) lactate complex researchgate.netnih.gov
Cu-O (long)~3.1-3.2Cu(II) lactate complex researchgate.netnih.gov
Cu-N1.96Cu(II) complex with N-donor ligand acs.org
Cu-Cl2.23Cu(II) complex with Cl ligand acs.org

X-ray Absorption Near-Edge Structure (XANES) Simulation for Coordination Geometryresearchgate.netsemanticscholar.orgacs.org

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, particularly through the use of multiple scattering calculations for simulation, has been pivotal in resolving the coordination geometry of copper(II) lactate complexes. researchgate.netnih.gov By comparing experimental XANES spectra with theoretical simulations based on different structural models, researchers have been able to deduce the most probable coordination environment. unimi.it

One comprehensive study applied this methodology to a copper(II) lactate complex in an alkaline solution, which is utilized as a precursor for Cu₂O electrodeposition. researchgate.netnih.gov The analysis of the Cu K-edge XANES spectra, in conjunction with full multiple scattering formalism, revealed that the copper(II) cation is coordinated by four lactate ions in a distorted tetrahedral geometry. acs.orgresearchgate.netnih.gov In this arrangement, the lactate anions function as monodentate ligands. acs.orgresearchgate.netnih.gov The stability of this complex was also confirmed over a wide range of applied potentials. researchgate.netnih.gov

Simulations testing various models, including square planar and distorted octahedral geometries, showed that the distorted tetrahedral model provided the best agreement with the experimental XANES data. unimi.it The discrepancies between different theoretical models and the experimental spectrum are often highlighted in the derivative of the spectra, allowing for a more precise determination of the coordination geometry. unimi.it

Solution-Phase Spectroscopic Investigations

The behavior of copper(II) dilactate in solution is complex, involving various equilibria and species. Solution-phase spectroscopic techniques are essential for identifying the different complexes present and understanding their formation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Complex Identification and Equilibriaresearchgate.netnih.govunimi.itchemrxiv.org

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for the identification and study of copper(II)-lactate complexes in solution. semanticscholar.org The formation of these complexes leads to characteristic changes in the UV-Vis spectrum, which can be monitored to understand the complexation equilibria. chemrxiv.org

In studies of copper(II) lactate solutions, the addition of lactate to a copper(II) salt solution results in shifts in the absorption maxima. For instance, the interaction between a probe and Cu²⁺ ions can cause a noticeable color change, from colorless to yellow, which corresponds to a shift in the UV-Vis absorption spectrum. chemrxiv.orgchemrxiv.org A broad peak observed between 290-320 nm for a probe can shift to around 340 nm upon the addition of Cu²⁺. chemrxiv.org The intensity of this new peak often increases with the concentration of the copper ions, indicating the formation of the complex. chemrxiv.org The presence of an isosbestic point in the spectra suggests a clear equilibrium between the free ligand and the copper complex. chemrxiv.org

The UV-Vis spectra of copper(II) complexes typically exhibit a broad absorbance peak in the visible region, often between 340–450 nm, and a smaller peak at longer wavelengths, in the range of 550–800 nm. mdpi.com These bands are sensitive to the coordination environment of the copper ion.

Electrospray-Ionization Mass Spectrometry (ESI-MS) for Complex Speciationresearchgate.netunimi.it

Electrospray-Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the direct identification of different copper(II)-lactate species present in solution. semanticscholar.org This technique allows for the analysis of complex mixtures and can provide the mass-to-charge ratio of the various ionic species, enabling their identification. researchgate.netsemanticscholar.org

In the investigation of highly concentrated alkaline copper(II)-lactate solutions, ESI-MS, including probe-ESI-MS (PESI-MS), has been successfully employed to identify the dominant complex species without the need for sample dilution. researchgate.netsemanticscholar.org These studies have led to the identification of complexes such as [Cu(H₋₁L)L]⁻ and [Cu(H₋₁L)₂]²⁻, where H₋₁L²⁻ represents a lactate ion with a deprotonated α-hydroxyl group (CH₃CH(O⁻)COO⁻). researchgate.net The observation of these species was a significant finding, as it provided direct experimental evidence for the deprotonation of the α-hydroxyl group upon complexation with copper(II) in a highly alkaline environment. researchgate.net

The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) provides a characteristic signature in the mass spectrum, which aids in the unambiguous identification of copper-containing species. semanticscholar.org ESI-MS has also been instrumental in demonstrating that the deprotonation of the α-hydroxyl group of the lactate ligand is facilitated by its coordination to the copper(II) ion. researchgate.net

Vibrational Spectroscopy for Ligand Bonding Analysismdpi.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding between the lactate ligand and the copper(II) ion. By analyzing the vibrational frequencies of the functional groups in the lactate molecule, changes upon coordination to the metal center can be identified.

In copper(II) carboxylate complexes, the coordination of the carboxylate group (COO⁻) to the copper ion is indicated by a shift in its characteristic stretching frequencies. jocpr.com For instance, the asymmetric stretching vibration (νas(COO⁻)) of the carboxylate group, typically observed in the free ligand, shifts to lower wavenumbers in the spectrum of the complex, confirming its coordination to the metal. jocpr.com The presence of new bands in the low-frequency region of the spectrum (typically 400-600 cm⁻¹) can be attributed to the Cu-O stretching vibrations, further confirming the metal-ligand bond. jocpr.com

Computational Chemistry for Structural and Electronic Properties

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the molecular and electronic properties of complex systems that can be challenging to probe experimentally. Through the use of sophisticated theoretical models and high-performance computing, it is possible to predict and rationalize the behavior of molecules with a high degree of accuracy. In the study of coordination compounds like copper(II) dilactate, computational methods are indispensable for elucidating three-dimensional structures, understanding the nature of metal-ligand bonding, and interpreting spectroscopic data. The following sections detail the application of two key computational techniques—Density Functional Theory (DFT) and multiple scattering formalism—to the characterization of copper(II) dilactate complexes.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the structural and electronic properties of molecules. dergipark.org.trgrafiati.com This approach is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. DFT calculations, often employing hybrid functionals like B3LYP, have proven to be reliable for predicting molecular geometries, vibrational frequencies, and electronic characteristics in coordination compounds. dergipark.org.trgrafiati.comnih.gov

In the context of copper(II) lactate systems, DFT has been utilized to assess the stability and validate the structures of various complex species that can form in solution. researchgate.netresearchmap.jp For instance, computational studies have been conducted to confirm the relative stabilities of different coordination modes, including complexes where the lactate ligand's hydroxyl group is deprotonated, leading to species such as [Cu(H-1L)L]⁻ and [Cu(H-1L)2]²⁻. researchgate.net Such calculations are crucial for understanding the speciation of copper lactate in different chemical environments, like the alkaline baths used for Cu₂O electrodeposition. researchgate.net

The geometry optimization of copper complexes using DFT provides detailed structural parameters. dergipark.org.tr While experimental methods like X-ray crystallography yield precise data for the solid state, DFT calculations can model isolated molecules in the gas phase or incorporate solvent effects, offering a complementary perspective. dergipark.org.tr The calculated bond lengths and angles can be compared with experimental data to validate the computational model. dergipark.org.tr For example, DFT calculations on various copper(II) complexes have shown excellent agreement with X-ray diffraction data. dergipark.org.tr The electronic structure of the copper(II) dilactate complex, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated, revealing insights into the charge transfer between the copper ion and the lactate ligands. grafiati.comscribd.com

Table 1: Structural Parameters of Copper(II) Lactate Complex Determined from Spectroscopic Analysis and Supported by Computational Methods

ParameterDescriptionValue (Å)Source
Coordination EnvironmentGeometry around the Cu(II) centerDistorted Tetrahedral acs.org
Ligand BindingMode of lactate coordinationMonodentate acs.org
Cu-O Distance (Short)Distance to the four nearest oxygen atoms from the monodentate lactate ligands~1.87 acs.org
Cu-O Distance (Long)Distance to four more distant oxygen atoms~3.1–3.2 acs.org

Multiple Scattering Formalism for XANES Interpretation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. xrayabsorption.orgstanford.edu The XANES region of an absorption spectrum is characterized by features arising from the excitation of a core electron to unoccupied states and is highly sensitive to the coordination chemistry and three-dimensional arrangement of neighboring atoms. xrayabsorption.orgresearchgate.net However, the interpretation of these features is not straightforward, as the low-kinetic-energy photoelectron ejected during the process undergoes complex scattering events with surrounding atoms. xrayabsorption.orgung.si

To decipher these complex spectra, theoretical modeling is essential. The multiple scattering (MS) formalism is a robust theoretical approach used to simulate XANES spectra. ung.sinih.gov This real-space method calculates the path of the photoelectron as its wave is scattered by the atoms in a local cluster surrounding the central absorbing atom. ung.sinih.gov The resulting interference pattern, which determines the absorption cross-section, provides a direct link between the spectral features and the atomic geometry, including bond angles and interatomic distances. xrayabsorption.org

This methodology has been successfully applied to resolve the structure of the copper(II) lactate complex in solution. acs.orgresearchgate.net By performing full multiple scattering calculations using codes such as EXCURVE or FEFF8, researchers have simulated the Cu K-edge XANES spectrum. researchgate.net The comparison of the simulated spectrum with experimental data allowed for an accurate determination of the coordination environment of the copper(II) ion. acs.org

The analysis confirmed that the Cu(II) cation is surrounded by four lactate ions that act as monodentate ligands, resulting in a distorted tetrahedral environment. acs.org This coordination leads to a specific atomic arrangement where the copper is surrounded by four oxygen atoms at a short distance of approximately 1.87 Å and another four oxygen atoms at a much longer distance of about 3.1–3.2 Å. acs.org Furthermore, the MS calculations were able to identify specific features in the XANES spectrum that correspond to the tetragonal distortion of the copper ion's inner coordination shell, demonstrating the sensitivity of the technique to subtle geometric details. researchgate.net

Table 2: Application of Multiple Scattering Formalism to Copper(II) Dilactate

Computational MethodApplicationKey FindingsSource
Multiple Scattering (MS) Calculations (e.g., EXCURVE, FEFF8)Simulation and interpretation of XANES spectra for the copper(II) lactate complex.- Accurately resolved the structure as a distorted tetrahedral environment.
  • Confirmed lactate acts as a monodentate ligand.
  • Identified spectral features corresponding to tetragonal distortion.
  • acs.orgresearchgate.net

    Coordination Chemistry and Ligand Metal Interactions in Copper Ii Dilactate Systems

    Stoichiometry and Multiple Coordination Geometries of Copper(II) with Lactate (B86563)

    The interaction between copper(II) ions and lactate ligands gives rise to complexes with varying stoichiometries and coordination geometries. The specific arrangement of ligands around the central copper atom is influenced by the concentration of the reactants and the surrounding chemical environment. semanticscholar.org

    Bidentate vs. Monodentate Ligand Binding Modes

    The lactate ion possesses two potential donor atoms: the oxygen of the carboxylate group and the oxygen of the α-hydroxyl group. This allows it to act as either a monodentate or a bidentate ligand. solubilityofthings.comlibretexts.org

    In a monodentate binding mode, the lactate ligand coordinates to the copper(II) ion through only one of its oxygen atoms, typically the carboxylate oxygen. libretexts.orgbas.bg This type of interaction has been observed in spectroscopic studies of copper(II)-lactate systems. bas.bg

    In a bidentate binding mode, both the carboxylate and the α-hydroxyl oxygen atoms of the lactate ligand coordinate to the copper(II) ion, forming a chelate ring. solubilityofthings.comcsbsju.edu This chelation effect generally leads to more stable complexes compared to monodentate coordination. csbsju.edu The formation of bidentate complexes has been proposed in various studies of copper(II) with α-hydroxycarboxylic acids.

    The preference for a monodentate versus a bidentate binding mode can be influenced by factors such as steric hindrance and the presence of other competing ligands in the coordination sphere of the copper(II) ion.

    Distorted Tetrahedral and Octahedral Coordination Spheres

    Copper(II), with its d⁹ electron configuration, is known to exhibit a range of coordination numbers and geometries, often with distortions from ideal structures due to the Jahn-Teller effect. researchgate.netrsc.org In complexes with lactate, both distorted tetrahedral and octahedral coordination spheres have been identified.

    Distorted Tetrahedral Geometry: In some environments, copper(II) lactate complexes adopt a distorted tetrahedral geometry. acs.orgacs.org One study, using energy-dispersive X-ray absorption spectroscopy, determined that in an alkaline solution, the copper(II) cation is surrounded by four lactate ions acting as monodentate ligands in a distorted tetrahedral arrangement. acs.orgresearchgate.net This results in four short Cu-O bonds and four longer-distance Cu-O interactions. researchgate.net

    Distorted Octahedral Geometry: Octahedral coordination is also common for copper(II) complexes. rsc.org In the case of copper(II) lactate, a distorted octahedral environment can be achieved when two lactate ligands bind in a bidentate fashion, with two additional ligands (such as water molecules) occupying the axial positions. acs.org Spectroscopic data for some copper(II) α-hydroxycarboxylato complexes are consistent with tetragonally distorted octahedral stereochemistries. The Jahn-Teller effect in d⁹ Cu(II) ions often leads to such elongations or compressions along one axis of the octahedron. researchgate.net

    The choice between these geometries is subtle and can be influenced by the specific reaction conditions and the presence of other molecules that can act as ligands.

    Deprotonation Phenomena of the α-Hydroxyl Group of Lactate Upon Coordination

    A significant feature of the coordination of lactate to copper(II) is the deprotonation of the α-hydroxyl group, particularly in alkaline conditions. semanticscholar.orgkyoto-u.ac.jp While the α-hydroxyl group of a free lactate ion is not readily deprotonated, its acidity is enhanced upon coordination to the copper(II) ion. semanticscholar.orgresearchgate.net

    This deprotonation leads to the formation of a dianionic lactate ligand (CH₃CH(O⁻)COO⁻), denoted as H₋₁L²⁻. semanticscholar.orgkyoto-u.ac.jp The formation of complexes containing this deprotonated ligand, such as [Cu(H₋₁L)L]⁻ and [Cu(H₋₁L)₂]²⁻, has been confirmed through techniques like electrospray-ionization mass spectrometry (ESI-MS) and pH titration. semanticscholar.orgresearchgate.netkyoto-u.ac.jp The stabilization of this deprotonated form is attributed to its coordination with the copper(II) ion. semanticscholar.orgkyoto-u.ac.jp

    The deprotonation process is a key factor in understanding the speciation of copper(II)-lactate complexes in alkaline environments.

    pH-Dependent Speciation and Stability of Aqueous Copper(II)-Lactate Complexes

    The speciation of copper(II)-lactate complexes in aqueous solution is highly dependent on the pH of the medium. solubilityofthings.comkyoto-u.ac.jp As the pH changes, the protonation state of the lactate ligand and the composition of the copper(II) coordination sphere are altered, leading to the formation of different complex species.

    At lower pH values, the lactate is protonated as lactic acid (HL), and the predominant species may be simple aquated copper(II) ions or complexes with the neutral or monoanionic lactate ligand. As the pH increases into the alkaline range, deprotonation of the carboxylic acid group occurs, followed by the deprotonation of the α-hydroxyl group upon coordination, as discussed previously. semanticscholar.orgkyoto-u.ac.jp

    Studies have shown that in alkaline solutions, the dominant species can shift from [CuL₂] to [Cu(H₋₁L)L]⁻ and then to [Cu(H₋₁L)₂]²⁻ as the hydroxide (B78521) concentration increases. kyoto-u.ac.jpresearchgate.net These pH-dependent shifts in speciation have been observed to influence the properties of materials electrodeposited from copper(II)-lactate solutions, such as the preferential crystal orientation of cuprous oxide (Cu₂O). kyoto-u.ac.jpkyoto-u.ac.jpresearchgate.net

    The stability of these complexes also varies with pH. For instance, the formation of the deprotonated species [Cu(H₋₁L)L]⁻ and [Cu(H₋₁L)₂]²⁻ is favored in highly alkaline conditions. kyoto-u.ac.jpresearchgate.net It has also been noted that reaching thermodynamic equilibrium for these complexes can take a significant amount of time, suggesting the initial formation of metastable species. researchgate.net

    Determination of Thermodynamic Stability Constants

    The thermodynamic stability of copper(II)-lactate complexes is quantified by their stability constants. These constants provide a measure of the strength of the interaction between the copper(II) ion and the lactate ligands. Various experimental techniques, including potentiometric titration and UV-vis spectroscopy with factor analysis, have been employed to determine these values. semanticscholar.orgkyoto-u.ac.jpresearchgate.net

    The following table summarizes some of the reported stability constants for key equilibria in the copper(II)-lactate system.

    ReactionLog KReference
    CuL₂ + OH⁻ ⇌ [Cu(H₋₁L)L]⁻ + H₂O7.05 ± 0.05 kyoto-u.ac.jpresearchgate.net
    [Cu(H₋₁L)L]⁻ + OH⁻ ⇌ [Cu(H₋₁L)₂]²⁻ + H₂O5.05 ± 0.05 kyoto-u.ac.jpresearchgate.net
    Cu²⁺ + L⁻ ⇌ [CuL]⁺2.45 researchgate.net
    Cu²⁺ + 2L⁻ ⇌ CuL₂4.08 researchgate.net

    L⁻ represents the lactate ion (CH₃CH(OH)COO⁻), and H₋₁L²⁻ represents the deprotonated lactate ion (CH₃CH(O⁻)COO⁻).

    These stability constants are crucial for constructing speciation diagrams that predict the distribution of different copper(II)-lactate complexes as a function of pH, which is essential for controlling processes such as electrodeposition. kyoto-u.ac.jpresearchgate.net

    Reactivity and Stability Profiles of Copper Ii Dilactate Complexes

    Electrochemical Behavior and Stability in Applied Potential Ranges

    The electrochemical characteristics of copper(II) dilactate complexes are of significant interest, particularly in the context of electrodeposition and catalysis. Studies have shown that these complexes exhibit notable stability across a wide range of applied potentials. acs.orgnih.govresearchgate.net This stability is crucial for processes such as the electrodeposition of cuprous oxide (Cu₂O), where the copper(II) lactate (B86563) complex in an alkaline solution serves as a precursor. acs.orgnih.gov

    Energy-dispersive X-ray absorption spectroscopy has been employed to elucidate the structure and stability of the copper(II) lactate complex in alkaline solutions. acs.orgnih.gov These investigations revealed that the copper(II) cation is coordinated by four lactate ions in a distorted tetrahedral geometry. acs.orgnih.gov In this arrangement, the lactate anions function as monodentate ligands. acs.orgnih.gov This structure contributes to the complex's stability over a broad spectrum of applied potentials. acs.orgnih.gov

    Cyclic voltammetry (CV) is a key technique used to probe the electrochemical behavior of copper lactate solutions. rsc.orgresearchgate.netresearchgate.net CV studies on alkaline copper(II) lactate systems, often used for Cu₂O film synthesis, show that the deposition of Cu₂O is an irreversible process influenced by diffusion control. researchgate.net The cathodic peak potential in these voltammograms tends to increase with a higher scan rate, confirming the irreversible nature of the deposition. researchgate.net The addition of copper lactate to electrolytes in processes like the electroreduction of CO2 to ethylene (B1197577) has been shown to enhance the lifetime of the catalytic layer and stabilize the Faradaic efficiency. researchgate.net This suggests that the in situ deposition of copper from the reduction of copper lactate complexes creates new, stable, and selective active sites. researchgate.net

    The stability of copper(II) lactate complexes is also pH-dependent. In alkaline solutions, different complex species can exist, such as [Cu(H₋₁L)L]⁻ and [Cu(H₋₁L)₂]²⁻, where L⁻ is the lactate ion and H₋₁L²⁻ is the deprotonated lactate ion. researchgate.netkyoto-u.ac.jp The relative concentrations of these species are influenced by the pH of the solution, which in turn affects the electrochemical behavior and the properties of the electrodeposited materials. researchgate.net For instance, the preferential crystal orientation of electrodeposited Cu₂O has been observed to change from <100> to <111> as the pH increases above 9.5, a change attributed to the shift in the dominant copper(II)-lactate complex species.

    Interactive Data Table: Electrochemical Properties of Copper Lactate Complexes

    ParameterObservationTechnique(s)Reference(s)
    Stability Stable in a wide range of applied potentials in alkaline solution.Energy-Dispersive X-ray Absorption Spectroscopy acs.orgnih.gov
    Deposition Process Electrodeposition of Cu₂O is an irreversible process.Cyclic Voltammetry researchgate.net
    Catalytic Enhancement Increases lifetime and stabilizes Faradaic efficiency for CO₂ reduction to ethylene.Electrochemical analysis researchgate.net
    pH Dependence Different complex species exist at different pH values, affecting deposit properties.Spectrophotometry, Electrodeposition researchgate.netkyoto-u.ac.jp
    Redox Potentials In deep eutectic solvents, the average redox potential for the Cu²⁺/⁺ couple is 0.064 V ± 0.042 V.Cyclic Voltammetry rsc.org

    Thermal and Oxidative Stability in Various Media

    The thermal and oxidative stability of copper(II) dilactate is a critical aspect, particularly in applications involving elevated temperatures or oxidative environments. Thermogravimetric analysis (TGA) is a common method to evaluate the thermal decomposition of copper compounds. mdpi.commdpi.comresearchgate.net For instance, TGA of copper nanoparticles treated with lactic acid shows specific decomposition patterns that indicate the role of the lactate in stabilizing the nanoparticles. researchgate.netresearchgate.net

    Lactic acid and its copper salt, copper lactate, have been shown to confer antioxidative properties to copper nanoparticles. researchgate.netrsc.org This is attributed to the formation of a copper lactate layer on the surface of the nanoparticles, which can be subsequently reduced to copper during annealing processes. researchgate.netrsc.orgresearchgate.net This protective layer helps to prevent the spontaneous oxidation of the copper nanoparticles, which is a significant challenge in their application for conductive inks. researchgate.netrsc.org The resistivity of conductive films made from lactic acid-stabilized copper nanoparticles can be significantly low after annealing, indicating the effectiveness of the lactate stabilization against oxidation. researchgate.netrsc.org

    The thermal decomposition of related copper carboxylates, such as copper(II) acetate (B1210297), has been studied to provide insights into the behavior of copper lactate. researchgate.netakjournals.com The decomposition of copper(II) acetate monohydrate in air involves dehydration followed by the decomposition of the anhydrous salt to form copper oxides. researchgate.netakjournals.com In an inert atmosphere like nitrogen, the decomposition can lead to the formation of metallic copper. akjournals.com These studies suggest that the decomposition pathway of copper lactate is also likely to be influenced by the surrounding atmosphere.

    The presence of a lactate shell on copper nanowires has been demonstrated to provide long-term oxidative stability, even under humid and elevated temperature conditions. yonsei.ac.kr This stability is crucial for maintaining the integrity and conductivity of the nanowires. yonsei.ac.kr The copper lactate shell can be decomposed to pure copper through simple thermal annealing in an inert atmosphere, without leaving insulating organic residues. yonsei.ac.kr

    Interactive Data Table: Thermal and Oxidative Stability of Copper Lactate

    FeatureObservationMethod(s)Reference(s)
    Antioxidative Effect Lactic acid stabilization provides resistance to oxidation for copper nanoparticles.TEM, UV-vis, SEM, XRD, XPS researchgate.netrsc.org
    Thermal Decomposition Annealing of lactic acid-treated copper nanoparticles in nitrogen leads to the formation of pure copper.XRD researchgate.net
    Nanowire Stability Copper-copper lactate core-shell nanowires exhibit long-term oxidation stability.XRD yonsei.ac.kr
    Decomposition of Related Compounds Thermal decomposition of copper(II) acetate in air yields copper oxides.DTA-TG researchgate.netakjournals.com

    Interplay of Copper Oxidation States in Reaction Pathways

    The reactivity of copper dilactate complexes is intrinsically linked to the ability of copper to exist in different oxidation states, primarily Cu(I) and Cu(II). nih.govnih.gov This redox activity is fundamental to the role of copper lactate in various chemical transformations. beilstein-journals.orgnih.gov

    In many biological and chemical systems, the interconversion between Cu(I) and Cu(II) is a key step in catalytic cycles. nih.govacs.org For example, in certain enzymatic reactions, the exposure of cells to copper can induce the expression of proteins like lactate oxidase, which catalyzes the conversion of lactate to pyruvate (B1213749). nih.gov This is considered a response to copper-induced stress and highlights the biological relevance of copper-lactate interactions. nih.gov The toxicity of copper at high concentrations is also linked to its redox activity, which can lead to the formation of reactive oxygen species. nih.govnih.gov

    The electrochemical reduction of copper(II) lactate complexes is a prime example of the interplay between oxidation states. In the electrodeposition of Cu₂O, the Cu(II) in the lactate complex is reduced to Cu(I), leading to the formation of cuprous oxide. researchgate.net The stability of the initial Cu(II) complex and the potential at which this reduction occurs are critical parameters that determine the efficiency and quality of the deposited film. acs.orgnih.gov

    In organic synthesis, copper(II) complexes, including those with lactate-like ligands, can act as promoters or catalysts for various reactions, such as alkene amination. nih.gov The proposed mechanisms for these reactions often involve a change in the oxidation state of copper. For instance, a Cu(II) species might be reduced to a Cu(I) species during the catalytic cycle, or a Cu(II) center might facilitate radical reactions. nih.gov The specific reaction pathway is influenced by the nature of the ligands coordinated to the copper center. beilstein-journals.org

    The redox potential of the Cu(II)/Cu(I) couple in lactate-containing systems is a key thermodynamic parameter that governs the direction of electron transfer. nih.gov The environment, such as the solvent and the presence of other coordinating species, can significantly influence this potential. rsc.org For example, in deep eutectic solvents, the redox potentials of copper couples can be shifted compared to aqueous solutions. rsc.org

    Interactive Data Table: Interplay of Copper Oxidation States

    ProcessRole of Copper Oxidation StatesObservationReference(s)
    Biological Systems Induction of lactate oxidase by copper exposure.Cu(I)/Cu(II) redox cycling is a key aspect of copper's biological role and toxicity. nih.gov
    Electrodeposition Reduction of Cu(II)-lactate to form Cu(I) oxide.The stability of the Cu(II) complex influences the deposition process. acs.orgnih.govresearchgate.net
    Organic Catalysis Copper(II) complexes promote reactions like alkene amination.Mechanistic pathways often involve changes in copper's oxidation state. beilstein-journals.orgnih.gov
    Redox Potentials The Cu(II)/Cu(I) redox potential is influenced by the chemical environment.The solvent system can significantly alter the redox properties of copper lactate complexes. rsc.orgnih.gov

    Catalytic Applications and Mechanistic Insights of Copper Dilactate

    Role as a Precursor in Electrodeposition Processes

    Copper dilactate serves as a crucial precursor in the electrochemical deposition of copper compounds, particularly in the formation of copper(I) oxide (Cu₂O) thin films. The process involves the reduction of copper(II)-lactate complexes in an alkaline aqueous solution. capes.gov.brresearchgate.netresearchgate.net The composition and properties of the resulting film are highly dependent on the conditions of the electrodeposition bath, such as pH, temperature, and concentration of the copper-lactate complex. uwaterloo.casci-hub.se

    Formation of Copper(I) Oxide (Cu₂O) Thin Films

    The electrodeposition of Cu₂O thin films from a this compound solution is a well-established method for producing this p-type semiconductor material. kyoto-u.ac.jpkyoto-u.ac.jp The fundamental reaction in an alkaline bath can be represented as: 2Cu(II) + 2OH⁻ + 2e⁻ → Cu₂O + H₂O. researchgate.net These films have potential applications in solar cells, photoelectrodes, and photocatalysts due to their favorable electronic properties and the low-cost, environmentally friendly nature of the electrodeposition process. kyoto-u.ac.jp

    The formation and quality of the Cu₂O films are sensitive to several parameters. The pH of the electrolyte solution is a critical factor, with different pH levels leading to variations in the film's properties. sci-hub.se For instance, studies have shown that increasing the electrolyte pH can significantly improve the performance of Cu₂O-based solar cells. uwaterloo.casci-hub.se The temperature of the deposition bath also plays a significant role, influencing the migration rate of copper ions and the nucleation and growth of Cu₂O crystals. researchgate.net Successful deposition of phase-pure Cu₂O has been reported in a temperature range of 25-75°C. researchgate.net

    The process typically utilizes a three-electrode setup with a substrate (like indium tin oxide coated glass) as the working electrode, a graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. sci-hub.se The electrolyte is prepared by mixing copper sulfate (B86663) and lactic acid, with sodium hydroxide (B78521) added to adjust the pH to the desired alkaline level. sci-hub.se

    Influence of Complex Structure on Deposit Morphology and Orientation

    The structure of the copper(II)-lactate complex in the electrolyte solution has a profound impact on the morphology and crystallographic orientation of the electrodeposited Cu₂O film. researchgate.netkyoto-u.ac.jp In highly concentrated alkaline solutions, copper(II) ions and lactate (B86563) ligands form specific complexes, identified as [Cu(H₋₁L)L]⁻ and [Cu(H₋₁L)₂]²⁻, where H₋₁L²⁻ is a lactate ion with a deprotonated α-hydroxyl group. kyoto-u.ac.jpresearchgate.net The relative prevalence of these complexes is pH-dependent and directly influences the final structure of the deposit. kyoto-u.ac.jpkyoto-u.ac.jp

    Research has demonstrated a strong correlation between the dominant copper(II)-lactate complex and the preferential orientation of the Cu₂O crystals. kyoto-u.ac.jp At a pH below 9.5, where one type of complex is dominant, the resulting Cu₂O layers tend to have a <100> preferential orientation. kyoto-u.ac.jp Conversely, at a pH above 9.5, the orientation shifts to a <111> preference, corresponding to a change in the dominant complex species in the solution. kyoto-u.ac.jp This change in orientation also correlates with significant differences in the resistivity and carrier density of the Cu₂O layers. kyoto-u.ac.jp

    Furthermore, the stability of these complexes and the aging of the electrodeposition bath are crucial for reproducible results. researchgate.net Freshly prepared baths may contain kinetically favored, metastable complexes that lead to randomly oriented deposits. researchgate.net Allowing the bath to age enables it to reach thermodynamic equilibrium, forming the stable complexes that result in a preferential <100> orientation. researchgate.net The adsorption of lactate ions onto specific crystal faces, such as the (111) faces, can also promote <100> directed growth, particularly at high lactate concentrations. uwaterloo.ca

    The choice of substrate material also affects the morphology, structure, and optical properties of the deposited Cu₂O films. capes.gov.br

    Catalysis in Organic Synthesis and Industrial Chemical Production

    This compound and related copper compounds derived from it demonstrate significant catalytic activity in various organic transformations, contributing to the production of valuable chemicals from renewable resources.

    Hydrogenation Reactions (e.g., Lactic Acid to Propylene (B89431) Glycol)

    Copper-containing catalysts are effective in the hydrogenation of lactic acid to produce propylene glycol (1,2-propanediol), a valuable chemical used in antifreeze, polymers, and cosmetics. researchgate.netresearchgate.net The process involves the catalytic reduction of the carboxylic acid group of lactic acid. researchgate.net Silica-supported copper catalysts have shown high selectivity for this conversion at low hydrogen pressures. researchgate.net

    The performance of the catalyst is influenced by factors such as copper loading and reaction temperature. researchgate.net Research indicates that the formation of propylene glycol and the byproduct, propanoic acid, occur through parallel reaction pathways. researchgate.net An optimal copper loading is crucial for maximizing the conversion of lactic acid and the selectivity towards propylene glycol. researchgate.net For instance, one study found that a catalyst with approximately 50 at% copper loading exhibited the highest activity. researchgate.net

    Table 1: Effect of Copper Loading and Temperature on Lactic Acid Hydrogenation

    Catalyst System Temperature (K) Lactic Acid Conversion (%) Propylene Glycol Selectivity (%) Reference
    45.5 wt% Cu/SiO₂ 473 95 65 researchgate.net
    10 wt% Cu/SiO₂ Not Specified 7.3 ~75 researchgate.net
    45.5 wt% Cu/SiO₂ 453 Not Specified Varies with WHSV researchgate.net

    WHSV = Weight Hourly Space Velocity

    While copper catalysts are active, other noble metal catalysts, such as ruthenium on a carbon support (Ru/C), have also been shown to be highly effective for this transformation, sometimes achieving higher conversion and selectivity under mild conditions. rsc.orggoogle.com

    Glycerol (B35011) Conversion to Lactic Acid

    Copper-based catalysts play a significant role in the conversion of glycerol, a byproduct of biodiesel production, into lactic acid. mdpi.com This reaction is typically carried out in an alkaline medium. mdpi.com Various forms of copper, including copper(I) oxide (Cu₂O) and copper(II) oxide (CuO), have been tested as catalysts. mdpi.comnih.gov

    Studies have shown that regardless of the initial form of the copper oxide catalyst, it is almost completely reduced to metallic copper in situ during the reaction. mdpi.com These in situ reduced copper catalysts exhibit high and stable activity. mdpi.com For example, after ten catalytic cycles, an in situ reduced copper catalyst maintained a glycerol conversion of about 98% and a lactic acid selectivity of approximately 70%. mdpi.com

    The catalytic performance is dependent on reaction conditions such as temperature and catalyst loading. mdpi.comnih.gov An increase in temperature generally leads to a higher glycerol conversion rate, but excessively high temperatures can promote side reactions and reduce selectivity to lactic acid. nih.gov Similarly, increasing the catalyst loading can enhance lactic acid selectivity up to a certain point. mdpi.com

    Table 2: Catalytic Performance of Copper-Based Catalysts in Glycerol Conversion

    Catalyst Glycerol Conversion (%) Lactic Acid Selectivity (%) Reaction Conditions Reference
    In situ reduced Cu ~98 ~70 T=240°C, NaOH/Glycerol=1.1 mdpi.com
    CuO 97.75 56.89 Not Specified nih.gov
    5-15% CuO/AC 74.08 - 86.11 75.28 - 85.26 Not Specified nih.gov
    Copper Chromite <25 ~65 T=240°C, P(N₂)=14 bar google.com

    AC = Activated Carbon

    Mechanistic Studies of Catalytic Activity

    Understanding the reaction mechanisms is key to optimizing the performance of this compound-based catalysts. In electrodeposition, the speciation of copper(II)-lactate complexes in the solution is central to the process. kyoto-u.ac.jpresearchgate.net Spectroscopic and analytical techniques like UV-vis spectroscopy and electrospray-ionization mass spectrometry (ESI-MS) have been employed to identify the specific complexes present in the electrolyte. kyoto-u.ac.jpresearchgate.net These studies have revealed the formation of complexes where the α-hydroxyl group of the lactate ion is deprotonated, a crucial finding for understanding the relationship between the bath chemistry and the properties of the deposited film. kyoto-u.ac.jpresearchgate.net The stability constants of these complexes have been determined, allowing for the refinement of potential-pH diagrams that explain the pH-dependent orientation of the Cu₂O deposits. kyoto-u.ac.jp

    In organic catalysis, mechanistic investigations often focus on the nature of the active species and the reaction pathways. For the conversion of glycerol to lactic acid, it is proposed that a dehydrogenation catalyst, such as copper, facilitates the initial conversion of glycerol to glyceraldehyde at relatively low temperatures. google.com The alkaline conditions then promote the conversion of glyceraldehyde to lactic acid. google.com The observation that various copper oxides are reduced to metallic copper in situ suggests that metallic copper is the active catalytic species under these reaction conditions. mdpi.com

    In broader copper catalysis research, mechanistic studies often involve kinetic analysis, isotopic labeling, and the use of radical probes to elucidate reaction intermediates and pathways. acs.orgacs.org For example, in copper-catalyzed amination reactions, studies have been conducted to determine whether the reaction proceeds via radical intermediates. acs.org In electrochemical applications, the mechanism can involve the in situ generation of different copper oxidation states (e.g., Cu(I), Cu(II), Cu(III)) that participate in the catalytic cycle. beilstein-journals.org These fundamental studies provide insights that can guide the development of more efficient and selective copper-catalyzed processes.

    Active Species Identification and Reaction Intermediates

    The catalytic activity of systems derived from this compound is governed by the nature of the copper species present in the reaction medium. The identification of the true active species is complex, as the copper center can exist in multiple oxidation states—Cu(I), Cu(II), and Cu(III)—and the catalytically relevant one may be different from the precursor's oxidation state.

    Research on copper(II)-lactate solutions has led to the direct identification of specific complexes, particularly in aqueous alkaline environments. Through techniques like electrospray-ionization mass spectrometry (ESI-MS), studies have determined that the dominant dissolved species are complexes such as Cu(H-1L)L⁻ and Cu(H-1L)2²⁻ . researchgate.net In these structures, L⁻ represents the lactate anion, and H-1L²⁻ signifies a lactate ion where the α-hydroxyl group has been deprotonated. researchgate.net This deprotonation is a key feature, indicating that the lactate ligand's structure is altered upon coordination to the Cu(II) center, which can influence the catalyst's reactivity. researchgate.net

    While this compound is a Cu(II) salt, numerous mechanistic studies on copper-catalyzed reactions, particularly cross-couplings, suggest that Cu(I) species are often the active catalysts. cmu.eduresearchgate.net It is common for a Cu(II) precursor to be reduced in situ to generate the catalytically active Cu(I) complex. researchgate.net The resulting Cu(I) species can, under certain conditions, disproportionate into Cu(II) and Cu(0) in an off-cycle process, which act as spectator species rather than participating directly in the main catalytic cycle. researchgate.net

    Furthermore, some copper-catalyzed transformations are proposed to proceed via a Cu(I)/Cu(III) catalytic cycle. cmu.edursc.org In these pathways, the active Cu(I) catalyst undergoes a two-electron oxidation to a transient Cu(III) intermediate upon reaction with a substrate or an oxidant, followed by reductive elimination to form the product and regenerate the Cu(I) species. cmu.edursc.org

    The reactions catalyzed by copper complexes involve a variety of short-lived reaction intermediates. The specific intermediates formed are highly dependent on the reaction type. Mechanistic investigations have provided evidence for both radical and organometallic intermediates. researchgate.netrsc.org For instance, in oxidative C-H functionalization reactions, the mechanism may involve the formation of transient benzylic radicals or amidinyl radicals. researchgate.netrsc.org In other processes, such as aminoacetoxylation or oxyarylation reactions, the formation of organometallic copper metallacycle intermediates is proposed. rsc.orgrsc.org

    Table 1: Potential Active Species and Intermediates in Copper-Lactate-Derived Catalysis

    CategoryExample Species/IntermediatesDescriptionRelevant ReactionsCitations
    Cu(II) Precursor/Complex Cu(lactate)₂, Cu(H-1L)L⁻, Cu(H-1L)₂²⁻The stable precursor salt and identified complexes in solution. The lactate ligand can deprotonate at the α-hydroxyl group when complexed to Cu(II).Electrodeposition, Pre-catalyst state researchgate.net
    Active Catalytic Species Cu(I) complexesOften considered the true active species in cross-coupling reactions, formed by in-situ reduction of the Cu(II) precursor.C-C and C-N coupling reactions cmu.eduresearchgate.net
    Active Catalytic Species Cu(III) complexesProposed high-valent species in a Cu(I)/Cu(III) catalytic cycle, typically involved in oxidative coupling and functionalization reactions.Oxidative C-H functionalization, Amination cmu.edursc.orgrsc.org
    Reaction Intermediates Radical Species (e.g., benzylic radicals, azido (B1232118) radicals)Formed through single-electron transfer (SET) processes, often involving an oxidant, and subsequently react to form the product.Oxidative cyclization, Oxyazidation researchgate.netrsc.org
    Reaction Intermediates Organometallic Intermediates (e.g., Aryl-Cu(III), Cu(III)-metallacycles)Formed by oxidative addition or reaction with activated alkenes. Product formation occurs via reductive elimination from these intermediates.Aminoacetoxylation, Oxyarylation rsc.orgrsc.org

    Heterogeneous vs. Homogeneous Catalysis Paradigms

    This compound can be employed within the frameworks of both homogeneous and heterogeneous catalysis, with each paradigm offering distinct operational characteristics. The choice between these approaches depends on the specific reaction, desired product selectivity, and process requirements such as catalyst recovery and reuse.

    Homogeneous Catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically dissolved in a solvent. encyclopedia.pub Given that this compound is soluble in water, it can serve as an excellent precursor for homogeneous catalytic systems. nih.gov In this mode, the catalyst can form well-defined molecular active sites, often leading to high activity and selectivity. For example, chiral Cu(II) complexes generated in water from precursors like copper(II) acetate (B1210297)—a compound analogous to this compound—have been shown to be highly effective homogeneous catalysts for enantioselective conjugate addition reactions. nih.gov The uniform nature of the active sites in a homogeneous system often allows for milder reaction conditions compared to traditional heterogeneous catalysts. encyclopedia.pub

    Heterogeneous Catalysis involves a catalyst that exists in a different phase from the reactants. encyclopedia.pub While this compound itself is not typically used directly as a solid catalyst, it can serve as a precursor for the synthesis of heterogeneous catalysts. For instance, it can be impregnated onto a solid support (like ceria, silica, or carbon) and then thermally treated (calcined) to produce highly dispersed copper or copper oxide nanoparticles, which are the active heterogeneous catalytic species. acs.orgiranarze.ir These solid catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling—a key consideration for industrial and green chemistry applications. rsc.org The active sites in such catalysts are often identified as interfaces between different copper species, such as the Cu⁰–Cuσ⁺ interface, which has been shown to be crucial for hydrogenation reactions. acs.org

    A critical aspect that blurs the line between these two paradigms is the potential for leaching . In some cases, metal ions can leach from the surface of a solid (heterogeneous) catalyst into the reaction solution. researchgate.net These leached ions can then form soluble complexes that act as highly active homogeneous catalysts. This interplay reveals a more complex reality where the observed catalytic activity may result from a combination of both heterogeneous and homogeneous processes, with the solid catalyst potentially acting as a reservoir for the true active species in solution. researchgate.net

    Table 2: Comparison of Homogeneous and Heterogeneous Catalysis Using this compound Precursors

    FeatureHomogeneous CatalysisHeterogeneous CatalysisCitations
    Catalyst State Dissolved in the reaction medium (same phase as reactants).Solid material (different phase from reactants). encyclopedia.pub
    Active Sites Uniform, well-defined molecular species.Non-uniform sites on a surface (e.g., nanoparticles, edges, defects). nih.govacs.org
    Activity/Selectivity Often high activity and selectivity due to uniform sites and high accessibility.Can be very active, but selectivity may be affected by site heterogeneity. encyclopedia.pubnih.gov
    Catalyst Separation Difficult; often requires extraction, distillation, or precipitation.Easy; typically achieved by simple filtration or centrifugation. rsc.org
    Catalyst Reuse Challenging due to separation difficulties.Generally straightforward, promoting cost-effectiveness and sustainability. rsc.org
    Heat/Mass Transfer Generally not limited.Can be limited by diffusion of reactants to the catalyst surface. encyclopedia.pub
    Leaching Potential Not applicable.Possible, leading to a contribution from homogeneous catalysis in the liquid phase. researchgate.net
    Example Application Enantioselective conjugate additions in water using a soluble Cu(II)-ligand complex.Hydrogenation of esters over a supported copper oxide catalyst. nih.govacs.org

    Biological Interactions and Biomedical Research Perspectives for Copper Ii Dilactate Complexes

    Utility as a Model System for Copper Coordination in Biological Contexts

    Copper(II) dilactate, also known as copper(II) hydroxypropanoate, provides a valuable model for investigating the coordination of copper in biological environments. Copper is an essential trace element involved in a myriad of biological processes, including the function of numerous enzymes where it acts as a critical cofactor. solubilityofthings.comresearchgate.net The lactate (B86563) ligand, being an α-hydroxycarboxylate, presents coordination sites through both its carboxylate and α-hydroxyl groups, making it a bidentate ligand. solubilityofthings.com This chelation mimics how copper ions might bind to amino acid residues or other biological molecules containing similar functional groups. iucr.org

    The study of simple copper complexes like copper(II) dilactate, where two lactate ligands coordinate to a central copper(II) ion, allows for the investigation of fundamental aspects of copper coordination chemistry. scholarsportal.info This includes understanding the geometric arrangements that copper ions can adopt, which are often distorted from ideal geometries like octahedral or square planar due to the Jahn-Teller effect in d⁹ Cu(II) ions. acs.org Research on related copper(II) complexes with carboxylate and other ligands, such as imidazole, has been explicitly used to model the copper binding sites in metalloproteins. iucr.orgrsc.org These models help to understand the structural and electronic properties of the copper centers in enzymes and how these properties relate to their catalytic function or redox activity. rsc.org

    Furthermore, investigating the solution chemistry of copper(II) lactate complexes can provide insights into the speciation of copper in biological fluids. solubilityofthings.com The stability and reactivity of such complexes are influenced by factors like pH, which can affect the protonation state of the lactate ligand and its coordination to the copper ion. solubilityofthings.com These studies are crucial for understanding how copper is transported, stored, and made available for incorporation into enzymes, as well as its potential toxic effects when homeostasis is disrupted.

    Ligand-Dependent Interactions with Biological Macromolecules

    The biological activity of copper complexes is often dictated by their interactions with key macromolecules such as DNA and proteins. The nature of the ligands coordinated to the copper ion plays a crucial role in determining the mode and strength of these interactions.

    DNA Binding and Cleavage Mechanisms

    Copper complexes are known to interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. rsc.orgrsc.org While specific studies on copper dilactate are limited, research on other copper(II) carboxylate and mixed-ligand complexes provides a framework for understanding its potential DNA-interacting capabilities. For instance, many copper complexes can bind to the grooves of the DNA helix or intercalate between the base pairs. rsc.orgrsc.org The planarity and aromaticity of the ligands are often key determinants for intercalative binding. rsc.org

    The redox activity of the copper center is central to the DNA cleavage activity of its complexes. Copper(II) can be reduced to copper(I) by endogenous reducing agents, and in the presence of molecular oxygen, this can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. mdpi.com These highly reactive species can then attack the deoxyribose sugar or the nucleotide bases, leading to single-strand or double-strand breaks in the DNA. rsc.org Studies on various copper complexes have demonstrated their ability to cleave plasmid DNA, converting the supercoiled form to nicked and linear forms, often through an oxidative mechanism. rsc.orgacs.org The efficiency of this cleavage can be influenced by the specific ligands, which can affect the redox potential of the Cu(II)/Cu(I) couple and the stability of the complex.

    Protein (e.g., BSA) Binding and Conformational Changes

    Serum albumins, such as bovine serum albumin (BSA), are major carrier proteins in the bloodstream and are known to bind and transport a wide variety of endogenous and exogenous substances, including metal complexes. acs.org The interaction of copper complexes with BSA is a critical area of research for understanding their pharmacokinetic and pharmacodynamic properties.

    Studies on various copper(II) complexes have shown that they can bind to BSA with significant affinity. acs.org This binding is often investigated using spectroscopic techniques, particularly fluorescence spectroscopy, which can reveal the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon complex binding. This quenching can occur through static or dynamic mechanisms, and analysis of the data can provide binding constants (Kb) and the number of binding sites. acs.org For many copper complexes, the binding mechanism is found to be static, involving the formation of a ground-state complex between the copper compound and the protein. rsc.orgacs.org

    The binding of copper complexes to BSA can induce conformational changes in the protein. acs.org Circular dichroism (CD) spectroscopy is a powerful technique used to monitor changes in the secondary structure of proteins, such as the α-helical content. acs.org Research has shown that the binding of some copper complexes can lead to a reduction in the α-helical content of BSA, indicating a partial unfolding or structural perturbation of the protein. acs.org Site-marking competitive binding experiments, using probes known to bind to specific sites on BSA (like site I or site II), can help to identify the location of the copper complex binding on the protein. acs.org The interaction of copper complexes with proteins can influence their stability, solubility, and biological activity.

    Cellular Responses and Pharmacological Relevance

    The interactions of this compound complexes at the molecular level translate into a range of cellular responses with potential pharmacological implications, particularly in the context of anticancer research.

    Cytotoxic Effects and Apoptosis Induction Pathways

    A significant body of research has demonstrated the cytotoxic potential of copper complexes against various cancer cell lines. uj.edu.plmdpi.com While data specifically on this compound is sparse, numerous studies on other copper(II) complexes, including those with carboxylate ligands, have shown potent anticancer activity, sometimes exceeding that of established drugs like cisplatin. mdpi.com The cytotoxicity is often selective, with cancer cells being more susceptible than normal cells. uj.edu.plmdpi.com

    The induction of apoptosis, or programmed cell death, is a common mechanism by which copper complexes exert their cytotoxic effects. nih.govnih.gov Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. uj.edu.pl Copper complexes can trigger apoptosis through various pathways. One major pathway involves the generation of intracellular ROS, which induces oxidative stress and damages cellular components, including mitochondria. mdpi.commdpi.com This can lead to the release of cytochrome c and the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.govresearchgate.net Some copper complexes have been shown to induce apoptosis without significant ROS production, suggesting alternative mechanisms may also be at play. nih.gov

    The table below summarizes the cytotoxic effects of selected copper complexes on different cancer cell lines, as reported in the literature.

    Copper Complex TypeCancer Cell LineReported IC50 Values (µM)Reference
    Copper(II) with thiourea (B124793) derivativesSW480, SW620, PC3Low micromolar range nih.gov
    Ternary Copper(II) with 1,10-phenanthroline (B135089) and L-tyrosineHT-292.4 (24h), 0.8 (48h) nih.gov
    Dinuclear Copper(II) complexesVariousComparable to cisplatin mdpi.com

    Modulation of Cellular Enzymatic Activity (e.g., Lactate Dehydrogenase)

    Copper ions and their complexes can modulate the activity of various cellular enzymes. researchgate.nettandfonline.com Lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, has been identified as a target for some copper complexes. researchgate.netnih.gov LDH catalyzes the reversible conversion of pyruvate (B1213749) to lactate. nih.gov

    Several studies have shown that certain copper(II) complexes can inhibit the activity of LDH. researchgate.netnih.gov This inhibition can have significant consequences for cancer cells, which often rely on high rates of glycolysis (the Warburg effect) for energy production, even in the presence of oxygen. By inhibiting LDH, copper complexes could potentially disrupt the metabolic pathways that support rapid tumor growth. researchgate.net The mechanism of LDH inhibition by copper can involve direct interaction with the enzyme, potentially through binding to critical amino acid residues like cysteine in the active site. tandfonline.com It has been shown that Cu(II) can inactivate LDH, and this process can be enhanced by the presence of NAD(H), which may induce conformational changes in the enzyme that increase the accessibility of its sulfhydryl groups. tandfonline.comnih.gov

    Furthermore, the release of LDH from cells into the culture medium is often used as an indicator of cell membrane damage and cytotoxicity. uj.edu.plnih.govresearchgate.net Studies have shown that treatment of cancer cells with cytotoxic copper complexes leads to an increase in LDH release, confirming their membrane-disrupting and cell-damaging effects. uj.edu.plnih.gov

    The table below presents findings on the interaction of copper complexes with Lactate Dehydrogenase (LDH).

    Copper ComplexEffect on LDHKey FindingReference
    Cu(II)-bipyridyl complexInhibitionCaused a significant decline in LDH activity in all studied mouse tissues. researchgate.netnih.gov
    Cu(II) ionsInactivationNAD(H) enhances Cu(II)-mediated inactivation by increasing accessibility of sulfhydryl groups. tandfonline.comnih.gov
    Copper(II) with thiourea derivativesRelease from cellsInduced LDH release in cancer cell lines, indicating cell death. uj.edu.plnih.gov

    Reactive Oxygen Species (ROS) Generation and Antioxidant System Perturbations

    Copper is a redox-active metal that can participate in electron transfer reactions, cycling between its Cu(II) and Cu(I) oxidation states. nih.govmdpi.com This redox cycling is a primary mechanism behind its ability to generate reactive oxygen species (ROS). mdpi.comnih.gov The process often begins with the reduction of Cu(II) to Cu(I), which can then react with molecular oxygen to produce the superoxide anion (O₂⁻). mdpi.com This superoxide can subsequently dismutate to form hydrogen peroxide (H₂O₂). nih.govmdpi.com In the presence of transition metal ions like copper, H₂O₂ can undergo Fenton-like and Haber-Weiss reactions to generate highly reactive hydroxyl radicals (•OH), which are considered the most potent oxidizing radicals in biological systems. nih.gov

    This generation of ROS can lead to significant oxidative stress within cells when the production of these reactive species overwhelms the cell's antioxidant defense systems. nih.govnih.gov The resulting oxidative damage can affect critical cellular components, including lipids, proteins, and DNA. mdpi.comnih.gov For instance, studies on human erythrocytes have shown that incubation with Cu(II) enhances the production of ROS and reactive nitrogen species (RNS), leading to increased lipid peroxidation and protein oxidation. nih.gov

    The interaction of copper with cellular antioxidant systems is complex. Excess copper can perturb the delicate balance of these systems. nih.gov Key cellular antioxidants, such as glutathione (B108866) (GSH), can be depleted as they are utilized to scavenge the excess ROS produced. nih.govresearchgate.net Research has demonstrated that Cu(II) treatment can decrease glutathione and total sulfhydryl content in human erythrocytes. nih.gov Furthermore, the activities of major antioxidant enzymes can be altered. nih.govresearchgate.net While some studies report inhibition of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione reductase (GR) due to copper exposure, others have noted increased activity as a compensatory response. researchgate.net This disruption of the antioxidant machinery impairs the cell's ability to mitigate oxidative damage, contributing to the cytotoxic and genotoxic effects observed with copper exposure. nih.gov

    Intracellular Distribution and Cellular Uptake Mechanisms

    The cellular uptake and distribution of copper are tightly regulated processes involving specific transporters and chaperones. nih.govspandidos-publications.complos.org Extracellular copper, predominantly in the Cu(II) state, is typically reduced to Cu(I) by cell surface reductases, such as those from the STEAP family, before being transported into the cell. nih.govnih.gov The primary transporter responsible for Cu(I) entry into most cells is the high-affinity copper transporter 1 (CTR1). nih.govspandidos-publications.comfrontiersin.org However, other mechanisms, such as non-saturable, Ctr1-independent endocytosis, have also been observed, particularly in intestinal Caco-2 cells where uptake appears to prefer Cu(II) over Cu(I). researchgate.netresearchgate.net

    Once inside the cell, copper does not exist in a free, unbound state due to its high reactivity. plos.org It is immediately bound by intracellular components and chaperones that ensure its proper trafficking to various cellular compartments and delivery to specific cuproenzymes. nih.govplos.orgukri.org Cytosolic copper chaperones play a critical role in this distribution network. ukri.org For example, the chaperone ATOX1 delivers copper to the secretory pathway, while the copper chaperone for superoxide dismutase (CCS) delivers it to SOD1 for antioxidant functions. frontiersin.orgukri.org Another key chaperone, COX17, is responsible for transporting copper into the mitochondria, where it is essential for the function of cytochrome c oxidase (CCO) in the electron transport chain. plos.orgfrontiersin.org

    The intracellular distribution of copper involves its partitioning between different molecular weight components. plos.org Initially, upon entering the cell, copper often binds to low molecular weight components like glutathione (GSH). researchgate.netresearchgate.net Over time, it is transferred to higher molecular weight proteins such as metallothionein, which is involved in copper storage and detoxification, and enzymes like Cu,Zn superoxide dismutase (SOD1). researchgate.netresearchgate.net Mitochondria are a major organelle for copper storage and utilization, highlighting their central role in cellular copper homeostasis. nih.gov This intricate network of uptake and distribution ensures that copper is available for essential biological processes while minimizing its potential toxicity. nih.govukri.org

    Development of Biosensing Probes for Copper and Lactate

    The unique electrochemical properties of copper and its compounds have been widely exploited in the development of biosensors, particularly for the detection of lactate. mdpi.comfrontiersin.org These sensors can be broadly categorized as enzymatic or non-enzymatic. mdpi.com In enzymatic biosensors, enzymes like lactate oxidase (LOx) or lactate dehydrogenase (LDH) are immobilized on an electrode to catalyze the oxidation of lactate, producing an electroactive species like hydrogen peroxide that can be detected. mdpi.comresearchgate.netnih.gov Copper nanoparticles (CuNPs) and other copper-based materials are often incorporated into these sensors to enhance their performance by improving electron transfer and providing a stable matrix for enzyme immobilization. nih.gov

    Non-enzymatic lactate sensors have gained significant attention as they overcome some limitations of enzyme-based systems, such as high cost and sensitivity to environmental conditions. mdpi.comresearchgate.net These sensors utilize materials with inherent electrocatalytic activity towards lactate oxidation, with copper-based materials being prominent candidates. mdpi.com Metal oxides like copper(II) oxide (CuO) are widely used due to their excellent catalytic properties and large surface areas, which facilitate efficient lactate oxidation. mdpi.com

    Various strategies have been employed to create highly sensitive and selective lactate biosensors using copper. For example, flexible arrayed biosensors have been developed using copper-doped zinc oxide (CZO) films. mdpi.commdpi.comresearchgate.netresearchgate.net The doping with copper improves the sensing characteristics, leading to higher sensitivity and a more stable sensing film. mdpi.comresearchgate.net The performance of these CZO films can be further enhanced by modification with iron-platinum (FePt) nanoparticles, which reduce charge transfer resistance and improve electrochemical activity. mdpi.comresearchgate.netresearchgate.net Other approaches include using bimetallic copper-based metal-organic frameworks (Cu-MOFs) or hybrid films composed of carboxylated multiwalled carbon nanotubes (cMWCNT), copper nanoparticles (CuNPs), and polyaniline (PANI). mdpi.comnih.gov A novel colorimetric biosensor utilizes the reaction between enzymatically produced H₂O₂ and a bis(neocuproine)copper(II) complex (CUPRAC reagent) for optical detection of lactate. nih.gov

    Below is a table summarizing the characteristics of various lactate biosensors that incorporate copper compounds.

    Sensor TypeSensing MaterialDetection MethodLinear RangeLimit of Detection (LOD)Reference
    Non-Enzymatic Potentiometric FePt NPs/Copper-Doped Zinc Oxide (CZO)Potentiometry0.2–5 mMNot Specified mdpi.comresearchgate.netresearchgate.net
    Enzymatic Amperometric LOx on cMWCNT/CuNPs/PANIAmperometry1 µM–2500 µM0.25 µM nih.gov
    Enzymatic Colorimetric LOx/POx with [Cu(Nc)₂]²⁺ (CUPRAC)Colorimetry0.5–50.0 µM0.17 µM nih.gov
    Non-Enzymatic Electrochemical Mesoporous Copper Oxides (CuO)AmperometryUp to 14 mM0.5 µM
    Non-Enzymatic Electrochemical Bimetallic NiCo-LDH from ZIF-67AmperometryNot SpecifiedNot Specified mdpi.com

    Structure-Activity Relationship (SAR) Studies in Biological Contexts

    The biological activity of copper(II) complexes, including their potential as therapeutic agents, is profoundly influenced by their structure. Structure-activity relationship (SAR) studies aim to understand how the chemical architecture of these complexes dictates their biological effects, such as cytotoxicity, ROS generation, and interactions with biomolecules like DNA and proteins. bohrium.comrsc.orgmdpi.com

    A key determinant of a copper complex's activity is the nature of the organic ligands coordinated to the Cu(II) center. bohrium.comnih.govresearchgate.net These ligands modulate the complex's physicochemical properties, including its stability, lipophilicity, redox potential, and steric characteristics, which in turn govern its biological interactions. For instance, the coordination of different imino-phenolate Schiff base ligands to Cu(II) and Co(II/III) has been shown to result in complexes with significant cytotoxic potential against cancer cell lines, with their activity linked to ROS generation. bohrium.com The type of substituent on the ligand can fine-tune this activity; for example, dimeric halogeno-substituted phenylthiourea (B91264) copper(II) complexes showed higher antimicrobial activity than their alkylphenylthiourea counterparts. nih.gov

    The coordination geometry around the copper ion is another critical factor. mdpi.commdpi.com Complexes with a square pyramidal or distorted square planar geometry are common for Cu(II). mdpi.com This geometry, along with the ligand's ability to participate in hydrogen bonding or π-stacking, influences how the complex binds to biological targets like DNA or proteins. mdpi.commdpi.com For example, copper(II) complexes with triazolopyrimidine and N-N-chelating ligands have shown nuclease-like activity, suggesting direct interaction with DNA. mdpi.com Similarly, the dimeric paddle-wheel structure common in copper(II) carboxylate complexes influences their stability in solution and subsequent biological activity. mdpi.com

    The table below summarizes SAR insights for different classes of copper(II) complexes.

    Complex ClassLigand TypeKey Structural FeaturesObserved Biological ActivityReference
    Schiff Base Complexes Imino-phenolate, PropylenediamineVaries based on substituents (halogens, alkyls), Tetradentate coordinationCytotoxicity, Antimicrobial activity, ROS generation, Protein binding bohrium.comrsc.org
    Thiourea Complexes Phenylthiourea derivativesBidentate S,N coordination, Monomeric vs. Dimeric structureAntimicrobial (including anti-mycobacterial), Cytotoxicity, DNA gyrase inhibition nih.gov
    Triazolopyrimidine Complexes dmtp with bpy or phenSquare pyramidal geometry, Mononuclear speciesAntimicrobial, Cytotoxicity, Nuclease-like activity, ROS scavenging mdpi.com
    Carboxylate Complexes PhenylcarboxylatesDimeric paddle-wheel structure, Bridging bidentate carboxylatesCytotoxicity against specific tumor cells, Low DNA binding affinity mdpi.com

    Advanced Research Directions and Future Outlook for Copper Dilactate Chemistry

    Computational Design and Predictive Modeling for Novel Functionalities

    Computational chemistry and predictive modeling are becoming indispensable tools for exploring the potential of copper dilactate and its related complexes. These methods allow researchers to predict the structure, stability, and reactivity of these compounds, accelerating the discovery of new functionalities.

    Recent computational work has focused on understanding the behavior of copper(II)-lactate complexes in various environments. researchgate.netresearchgate.net For instance, modeling has been employed to assess the stability of different complex species in highly concentrated alkaline solutions, which are relevant for processes like the electrodeposition of copper(I) oxide (Cu₂O). researchgate.net These studies have identified specific complexes, such as Cu(H₋₁L)L⁻ and Cu(H₋₁L)₂²⁻, where the lactate (B86563) ligand's α-hydroxyl group is deprotonated. researchgate.net This finding was significant as it could not be deduced from known thermodynamic data alone. researchgate.net

    Predictive modeling has also been used to understand metabolic interactions in microbial communities where lactate and copper are present. plos.org Genome-scale metabolic models (GEMs) can simulate the competition or mutualism between microorganisms for shared metabolites, which could include copper and lactate. plos.org Furthermore, feedback controllers for bioprocesses are being developed using predictive models to regulate lactate concentration in cell cultures, a critical factor in biomanufacturing. nih.gov This approach helps prevent excessive lactate production, which can hinder cell growth and productivity. nih.gov

    The application of multiple scattering calculations has been crucial in simulating X-ray absorption spectra to resolve the precise structure of copper(II) lactate complexes in solution. nih.gov These simulations revealed a distorted tetrahedral environment for the copper(II) cation, surrounded by four monodentate lactate ions. nih.gov Such detailed structural insights are foundational for designing complexes with specific electronic and catalytic properties.

    Table 1: Insights from Computational Modeling of Copper-Lactate Systems

    Modeling TechniqueSystem StudiedKey FindingsResearch Application
    Computational Chemistry / pH Titration Simulation Aqueous alkaline copper(II)-lactate solutionsIdentified stable complexes like Cu(H₋₁L)L⁻ and Cu(H₋₁L)₂²⁻; predicted that complex formation requires about 24 hours to reach equilibrium. researchgate.netresearchgate.netUnderstanding precursor species for Cu₂O electrodeposition. researchgate.netresearchgate.net
    Energy-Dispersive X-ray Absorption Spectroscopy (EDXAS) Simulation Copper(II) lactate complex in alkaline solutionDetermined a distorted tetrahedral coordination of Cu(II) with four monodentate lactate ions; confirmed complex stability over a wide potential range. nih.govAccurate structural resolution for electrodeposition precursors. nih.gov
    Genome-Scale Metabolic Models (GEMs) Microbial communities (e.g., Desulfovibrio vulgaris and Methanococcus maripaludis)Models can predict competitive or mutualistic interactions for shared metabolites like lactate and trace metals. plos.orgExploring microbial ecology and syntrophic relationships. plos.org
    Model Predictive Control (MPC) Chinese hamster ovary (CHO) cell culturesDynamic models can predict lactate evolution based on process parameters like pH and nutrient feed, enabling control strategies to maintain low lactate levels. nih.govOptimizing biomanufacturing processes and improving product consistency. nih.gov

    Integration in Advanced Functional Materials (e.g., hybrid materials)

    This compound is a valuable precursor for the synthesis of advanced functional materials, particularly copper-based nanomaterials and hybrid composites. Its utility stems from its ability to controllably deliver copper ions for the formation of materials with tailored properties for catalysis, electronics, and biomedical applications.

    A significant application is in the electrodeposition of cuprous oxide (Cu₂O) thin films, which are semiconductors used in solar cells and photocatalysts. researchgate.net The specific copper(II)-lactate complexes present in the deposition bath, such as Cu(H₋₁L)L⁻ and Cu(H₋₁L)₂²⁻, directly influence the crystallographic orientation and electrical properties of the resulting Cu₂O films. researchgate.net For example, the film's preferential orientation can shift from <100> to <111> depending on the pH of the copper-lactate electrolyte, which dictates the dominant complex species. researchgate.net

    The future lies in the creation of sophisticated hybrid materials. Copper nanoparticles can be integrated into hydrogel matrices to form composites with enhanced functionalities. nih.gov These hybrid hydrogels can exhibit excellent antibacterial properties and are being explored for applications like wound dressings. nih.gov The hydrogel protects the copper nanoparticles from oxidation, preserving their activity. nih.gov Similarly, copper nanoparticles supported on porous polymers are being developed as highly effective and recyclable catalysts for chemical reactions like Suzuki-Miyaura and Mizoroki-Heck couplings. mdpi.com

    Furthermore, copper-mediated living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are used to create well-defined polymers. acs.org These polymers can be combined with inorganic materials to form advanced hybrid materials. acs.org The versatility and cost-effectiveness of copper-based catalysts make these methods highly attractive for creating functional soft materials and hybrids with biological compounds like proteins or DNA. acs.org

    Table 2: this compound in Advanced and Hybrid Materials

    Material TypeRole of Copper Lactate/DerivativeExample ApplicationKey Finding/Advantage
    Semiconductor Thin Films Precursor in electrodeposition bathsCuprous Oxide (Cu₂O) for solar cells and photocatalysts. researchgate.netresearchgate.netThe specific copper-lactate complex in solution controls the crystal orientation and electrical properties of the film. researchgate.net
    Hybrid Hydrogels Source of copper nanoparticlesAntibacterial wound dressings. nih.govThe hydrogel matrix stabilizes copper nanoparticles and can provide stimuli-responsive properties. nih.gov
    Supported Nanocatalysts Precursor for copper nanoparticlesCatalysis of C-C coupling reactions (e.g., Suzuki-Miyaura). mdpi.comPorous polymer supports allow for high catalytic activity and easy recycling of the catalyst. mdpi.com
    Functional Polymers Catalyst for polymerizationSynthesis of complex polymers and bio-hybrid materials via ATRP. acs.orgCopper-based systems are robust, versatile, and cost-effective for creating advanced functional polymers. acs.org
    Hybrid Photocatalysts Component in heterojunctionsCopper-deficient Cu₂Se/g-C₃N₄ for catalytic chemiluminescence. researchgate.netHeterojunctions improve charge separation efficiency, enhancing catalytic activity for sensing applications. researchgate.net

    Deeper Elucidation of Biological Mechanisms for Therapeutic or Diagnostic Potential

    The biological roles of copper are complex, and researchers are actively investigating the mechanisms through which copper compounds, including complexes related to this compound, could be harnessed for therapeutic or diagnostic purposes. researchgate.netnih.gov Copper is essential for numerous biological processes, but its dysregulation is linked to various pathologies, including cancer and neurodegenerative diseases. researchgate.netnih.govnih.gov

    A promising area of research is "cuproptosis," a recently identified form of programmed cell death triggered by an excess of intracellular copper. researchgate.netfrontiersin.org This process involves copper binding directly to lipoylated components of the tricarboxylic acid (TCA) cycle in mitochondria, leading to protein aggregation, iron-sulfur cluster loss, and ultimately, cell death. researchgate.net Because cancer cells have a high metabolic demand and often show an elevated need for copper, they may be particularly vulnerable to cuproptosis. nih.gov This makes targeting copper metabolism an innovative strategy for cancer therapy. researchgate.netmdpi.com

    Copper complexes are being investigated for their potential to act as therapeutic agents. researchgate.net They can be designed to modulate copper homeostasis or to induce cytotoxicity in tumor cells. researchgate.net For instance, copper-based compounds have been shown to induce autophagy, a cellular degradation process, which can lead to cancer cell death. mdpi.com In neurodegenerative diseases like Alzheimer's and Parkinson's, where copper imbalance is also implicated, copper complexes are being studied for their potential to restore homeostasis and mitigate oxidative stress. researchgate.netnih.gov

    Future research will focus on elucidating the precise molecular targets of copper complexes within cells. Understanding how these compounds interact with proteins, enzymes, and metabolic pathways is crucial for designing effective and specific therapies. nih.gov For example, identifying the mechanisms that allow copper to inhibit lactate dehydrogenase (LDH) activity, an enzyme crucial for energy metabolism in some neurons, could open new avenues for treating neurodegenerative conditions. nih.gov

    Table 4: Future Directions in Elucidating Biological Mechanisms

    Research AreaBiological MechanismPotential Therapeutic/Diagnostic Application
    Oncology Cuproptosis: Copper-induced mitochondrial cell death. researchgate.netfrontiersin.orgDevelopment of copper ionophores or copper-based nanoparticles to selectively kill cancer cells. researchgate.netmdpi.com
    Oncology Autophagy Induction: Copper complexes triggering lysosome-dependent cell degradation. mdpi.comOvercoming drug resistance in cancer cells by activating alternative cell death pathways. mdpi.com
    Neurodegeneration Modulation of Protein Aggregation: Copper's role in the aggregation of proteins like amyloid-beta and alpha-synuclein. nih.govDesign of copper chelators or complexes to prevent pathological protein aggregation in Alzheimer's and Parkinson's diseases. researchgate.netnih.gov
    Cardiovascular Disease Regulation of Mitochondrial Respiration: Copper's essential role as a cofactor for cytochrome c oxidase. nih.govfrontiersin.orgTargeting cuproptosis pathways to manage cardiovascular conditions linked to copper imbalance. frontiersin.org
    Metabolic Disease Enzyme Inhibition/Modulation: Interaction with key metabolic enzymes like lactate dehydrogenase (LDH). nih.govDevelopment of therapies for diseases where energy metabolism is dysregulated. nih.gov

    Q & A

    Q. What established synthetic methods exist for copper dilactate, and how can researchers validate product purity?

    this compound synthesis typically involves the reaction of copper salts (e.g., copper sulfate or acetate) with lactic acid under controlled pH and temperature. To validate purity, researchers should employ techniques such as:

    • X-ray Diffraction (XRD) for crystallinity analysis.
    • Nuclear Magnetic Resonance (NMR) to confirm ligand coordination.
    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual metal impurities. Prior literature precedent must guide reaction optimization, and novel protocols require validation by an experienced researcher or principal investigator (PI) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

    Key methods include:

    • Fourier-Transform Infrared Spectroscopy (FTIR) to identify lactate ligand bonding modes (e.g., symmetric/asymmetric carboxylate stretches).
    • UV-Vis Spectroscopy to study d-d electronic transitions in the copper center.
    • Electron Paramagnetic Resonance (EPR) to probe copper’s oxidation state and coordination geometry. Cross-referencing spectral data with databases (e.g., EnvironmentalChemistry.com ) ensures accurate interpretation .

    Q. What are the critical physicochemical properties of this compound for catalytic or biomedical applications?

    Essential properties include:

    • Solubility profile in aqueous and organic solvents (critical for reaction design).
    • Thermal stability assessed via Thermogravimetric Analysis (TGA).
    • Redox behavior evaluated through Cyclic Voltammetry (CV). These properties must be benchmarked against literature to ensure reproducibility .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

    Conflicting solubility data often arise from variations in temperature, pH, or solvent purity. A systematic approach involves:

    • Conducting controlled solubility assays using standardized solvents (e.g., HPLC-grade).
    • Employing Dynamic Light Scattering (DLS) to detect colloidal aggregates in saturated solutions.
    • Replicating experiments across independent labs to isolate methodological biases .

    Q. What experimental strategies optimize this compound’s stability in aqueous solutions for prolonged catalytic cycles?

    Stability optimization requires:

    • pH buffering (e.g., using phosphate or citrate buffers) to prevent ligand dissociation.
    • Accelerated aging studies under elevated temperatures to model degradation pathways.
    • Spectroscopic monitoring (e.g., UV-Vis or Raman) to track structural changes in real time. Pilot studies should include negative controls (e.g., ligand-free copper salts) to isolate degradation mechanisms .

    Q. How should researchers address contradictory findings on this compound’s catalytic efficiency in cross-coupling reactions?

    Discrepancies may stem from differences in:

    • Substrate scope (e.g., electron-deficient vs. electron-rich aryl halides).
    • Reaction atmosphere (e.g., inert vs. aerobic conditions). Mitigation strategies include:
    • Meta-analysis of published datasets to identify confounding variables.
    • High-throughput screening to map catalytic activity across diverse substrates.
    • In situ X-ray Absorption Spectroscopy (XAS) to correlate activity with copper’s oxidation state .

    Q. What mechanistic insights can be gained from studying this compound’s interaction with biomolecules?

    Advanced approaches include:

    • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics with proteins or DNA.
    • Density Functional Theory (DFT) simulations to model ligand-exchange kinetics.
    • Cryo-Electron Microscopy (cryo-EM) for structural resolution of copper-lactate complexes in biological matrices. Cross-validation with mutagenesis studies (e.g., altering metal-binding residues in enzymes) clarifies specificity .

    Methodological Guidelines

    • Data Contradiction Analysis : Use the Strictly Standardized Mean Difference (SSMD) to statistically evaluate inter-study variability .
    • Replication : Multi-institutional validation (e.g., independent synthesis and testing) enhances reliability .
    • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters, ensuring reproducibility .

    Retrosynthesis Analysis

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.